molecular formula C7H15NO B2894178 2-(Cyclobutylmethoxy)ethan-1-amine CAS No. 883523-19-1

2-(Cyclobutylmethoxy)ethan-1-amine

Cat. No.: B2894178
CAS No.: 883523-19-1
M. Wt: 129.203
InChI Key: FFBGCGQJTVTFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethoxy)ethan-1-amine is an organic compound with the molecular formula C7H15NO It is a derivative of ethanamine, where the hydrogen atom on the nitrogen is replaced by a cyclobutylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine typically involves the following steps:

    Formation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized from cyclobutyl bromide through a nucleophilic substitution reaction with sodium methoxide.

    Etherification: Cyclobutylmethanol is then reacted with 2-chloroethanamine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutylmethoxyacetone.

    Reduction: Formation of cyclobutylmethoxyethanol.

    Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

2-(Cyclobutylmethoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)ethan-1-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-(Cyclopentylmethoxy)ethan-1-amine: Contains a cyclopentyl group, leading to different steric and electronic properties.

    2-(Cyclohexylmethoxy)ethan-1-amine: Features a cyclohexyl group, which may affect its reactivity and biological activity.

Uniqueness

2-(Cyclobutylmethoxy)ethan-1-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics

Properties

IUPAC Name

2-(cyclobutylmethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGCGQJTVTFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.